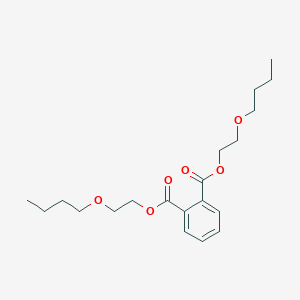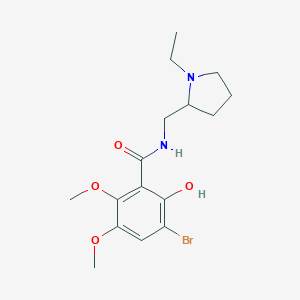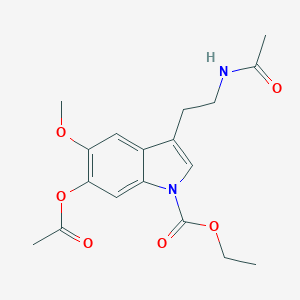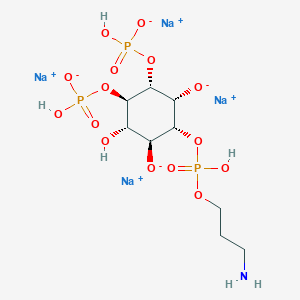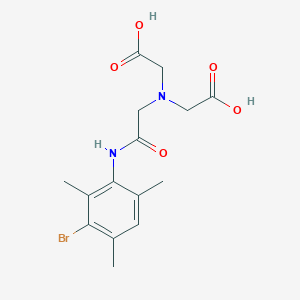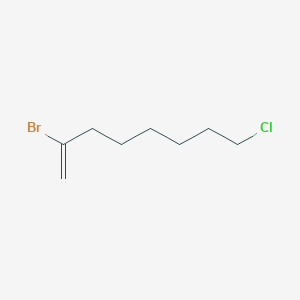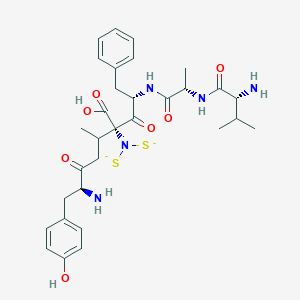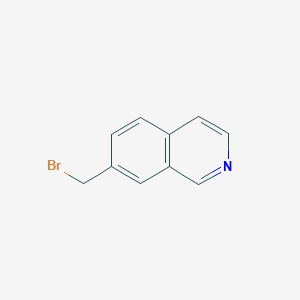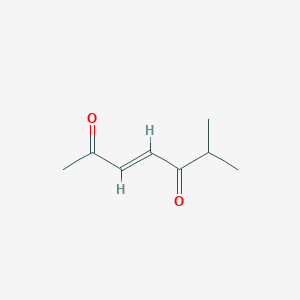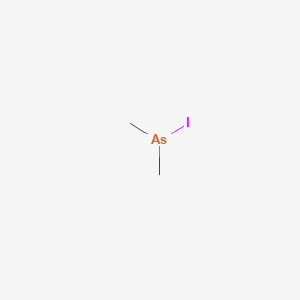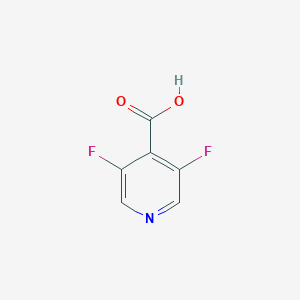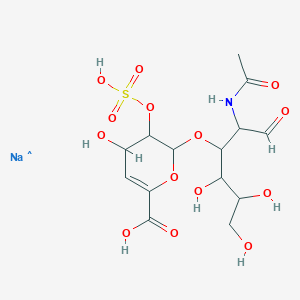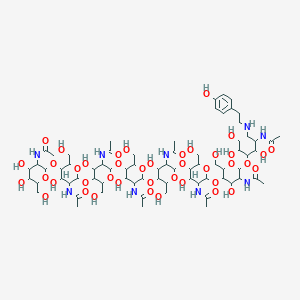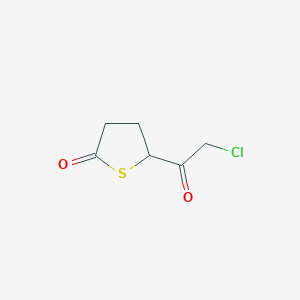![molecular formula C18H23FO3 B129198 (8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 148044-31-9](/img/structure/B129198.png)
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Fluoxymesterone and is a derivative of testosterone. It has been extensively studied for its unique properties and potential applications in medicinal and pharmaceutical research.
作用机制
Fluoxymesterone works by binding to androgen receptors in the body, which are responsible for regulating the expression of genes involved in the development and maintenance of male characteristics. By binding to these receptors, Fluoxymesterone can promote the growth of muscle tissue, increase bone density, and improve the overall health and well-being of individuals.
生化和生理效应
Fluoxymesterone has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which can lead to an increase in muscle mass and strength. It also has the potential to increase bone density, which can help to prevent osteoporosis and other bone-related diseases. Additionally, Fluoxymesterone has been shown to have anti-inflammatory properties, which can help to reduce the risk of certain diseases and conditions.
实验室实验的优点和局限性
Fluoxymesterone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively target androgen receptors, making it a useful tool for studying the effects of androgens on the body. Additionally, Fluoxymesterone has been shown to have a relatively long half-life, which can make it easier to administer and study in lab settings. However, one of the main limitations of Fluoxymesterone is its potential for toxicity, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research involving Fluoxymesterone. One area of interest is its potential use in the treatment of breast cancer and other types of cancer. Researchers are also exploring the potential of Fluoxymesterone as a treatment for osteoporosis and other bone-related diseases. Additionally, there is interest in studying the effects of Fluoxymesterone on cognitive function and brain health, as well as its potential use in hormone replacement therapy. Further research is needed to fully understand the potential applications and limitations of Fluoxymesterone in various fields of research.
合成方法
The synthesis of Fluoxymesterone involves several steps, including the reduction of testosterone and the introduction of a fluoro group at the 2-position of the steroid nucleus. The synthesis process is complex and requires expertise in organic chemistry. Various methods have been developed for the synthesis of Fluoxymesterone, including the use of palladium-catalyzed reactions, hydrogenation, and fluorination.
科学研究应用
Fluoxymesterone has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer. The compound has also been studied for its potential use in hormone replacement therapy and has been shown to increase bone density and muscle mass in clinical trials.
属性
CAS 编号 |
148044-31-9 |
|---|---|
产品名称 |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
分子式 |
C18H23FO3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)20)2-3-11-12(9)8-14(19)17(22)16(11)21/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
InChI 键 |
RRMDJMJTCAKGBL-ZICKVNAASA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
同义词 |
2-fluoro-4-hydroxyestradiol 2F4OHE2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



